molecular formula C14H18BNO3 B1602717 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile CAS No. 936250-19-0

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

Cat. No.: B1602717
CAS No.: 936250-19-0
M. Wt: 259.11 g/mol
InChI Key: BQEHBQMAEHTZDU-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile (CAS: 936250-19-0) is an ortho-substituted arylboronate ester featuring a pinacol-protected boron atom and an electron-withdrawing nitrile group. Its molecular formula is C14H18BNO3 (average mass: 259.114 g/mol; monoisotopic mass: 259.137974 g/mol) . The compound is synthesized via palladium-catalyzed cross-coupling reactions, as described in , using pinacolborane, triethylamine, and Pd(OAc)₂ with a biphenylphosphine ligand in 1,4-dioxane under inert conditions. This method aligns with the Miyaura-Suzuki coupling framework .

Key Applications
The nitrile and boronate ester functionalities make this compound versatile in organic synthesis, particularly in Suzuki-Miyaura cross-couplings for constructing biaryl systems . It also serves as a precursor for aryne generation in click chemistry and materials science .

Properties

IUPAC Name

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-8-12(11)17-10-9-16/h5-8H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEHBQMAEHTZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592141
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936250-19-0
Record name 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936250-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile typically involves:

  • Formation of the boronate ester group on a phenyl ring.
  • Introduction of the phenoxyacetonitrile side chain via nucleophilic substitution or coupling reactions.

The key intermediate is often 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol , which undergoes further functionalization to yield the target compound.

Preparation of Boronate Ester Intermediate

Pinacol Ester Formation of 4-Formylbenzeneboronic Acid
Step Reagents & Conditions Yield Notes
Reaction of 4-formylbenzeneboronic acid with pinacol and anhydrous MgSO4 in methanol at room temperature for 6 h 4-formylbenzeneboronic acid (375 mg, 2.50 mmol), pinacol (355 mg, 3.00 mmol), MgSO4 (625 mg, 5.00 mmol), methanol (12.5 mL) 88% (513 mg) After filtration, sodium borohydride (47 mg, 1.25 mmol) added, stirred for 5 h at 20°C to reduce aldehyde to alcohol

This step yields 4-(hydroxymethyl)phenylboronic acid pinacol ester , a crucial intermediate for further transformations.

Conversion to Bromomethyl Derivative

Step Reagents & Conditions Yield Notes
Bromination of 4-(hydroxymethyl)phenylboronic acid pinacol ester using carbon tetrabromide and triphenylphosphine in tetrahydrofuran (THF) at 0-20°C for 4-18 h under inert atmosphere Carbon tetrabromide (2 eq), triphenylphosphine (2 eq), THF solvent, 0-20°C, 4-18 h 92-94% The reaction mixture is cooled in an ice bath, CBr4 added portion-wise, stirred at room temperature, then extracted and purified by column chromatography

This step produces 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , a reactive intermediate for nucleophilic substitution.

Formation of Phenoxyacetonitrile Moiety

The phenoxyacetonitrile group is introduced by nucleophilic substitution of the bromomethyl intermediate with cyanide sources or by coupling reactions involving phenol derivatives.

Step Reagents & Conditions Yield Notes
Reaction of bromomethyl boronate ester with sodium cyanide or equivalent nucleophile in suitable solvent Conditions vary; typically room temperature to mild heating Data not explicitly reported This step involves displacement of bromide by cyanide to form the acetonitrile substituent on the phenyl ring

Alternative Method: Mesylation and Subsequent Substitution

An alternative route involves mesylation of the hydroxymethyl boronate ester followed by displacement with cyanide:

Step Reagents & Conditions Yield Notes
Mesylation of 4-(hydroxymethyl)phenylboronic acid pinacol ester with methanesulfonyl chloride and triethylamine in dichloromethane at 0°C for 2 h under inert atmosphere Methanesulfonyl chloride (1.40 mL), triethylamine (3.15 mL), CH2Cl2, 0°C, 2 h Not purified, used directly Followed by nucleophilic substitution with cyanide source to yield phenoxyacetonitrile derivative

Suzuki Coupling for Final Assembly

In some synthetic routes, the boronate ester intermediate is coupled with a suitable aryl halide bearing the acetonitrile group via Suzuki-Miyaura cross-coupling:

Step Reagents & Conditions Yield Notes
Pd(PPh3)4-catalyzed Suzuki coupling of boronate ester with aryl bromide in DMF and aqueous sodium carbonate at 100°C for 3 h Pd(PPh3)4 catalyst, DMF, sat'd Na2CO3, 100°C, 3 h 72% Purification by silica gel chromatography yields the coupled product

Data Tables Summarizing Key Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 4-Formylbenzeneboronic acid Pinacol, MgSO4, MeOH, RT, 6h; NaBH4, 20°C, 5h 4-(Hydroxymethyl)phenylboronic acid pinacol ester 88 Reduction of aldehyde to alcohol
2 4-(Hydroxymethyl)phenylboronic acid pinacol ester CBr4, PPh3, THF, 0-20°C, 4-18h 2-(4-(Bromomethyl)phenyl)-dioxaborolane 92-94 Bromination of hydroxymethyl group
3 Bromomethyl boronate ester NaCN or equivalent, solvent, RT or mild heat 2-(4-(Cyanomethyl)phenyl)-dioxaborolane Not specified Nucleophilic substitution
4 Hydroxymethyl boronate ester Methanesulfonyl chloride, Et3N, CH2Cl2, 0°C, 2h Mesylate intermediate Not purified For substitution with cyanide
5 Boronate ester + aryl bromide Pd(PPh3)4, Na2CO3, DMF, 100°C, 3h Coupled product 72 Suzuki coupling

Research Findings and Notes

  • The use of pinacol and anhydrous magnesium sulfate in methanol efficiently forms the boronate ester intermediate with high yields (88%).
  • Bromination via carbon tetrabromide and triphenylphosphine is a reliable method to convert hydroxymethyl groups to bromomethyl with yields above 90%, crucial for further nucleophilic displacement.
  • Mesylation provides an alternative leaving group for substitution reactions, often used when bromination is less favorable.
  • Suzuki coupling reactions using palladium catalysts enable the final assembly of the target molecule with moderate to high yields (around 70%).
  • Reaction conditions such as temperature, inert atmosphere, and solvent choice (THF, dichloromethane, DMF) are critical for optimizing yields and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a cornerstone reaction for C–C bond formation. This reaction typically involves coupling with aryl/vinyl halides or triflates under basic conditions.

Key Reaction Data:

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
Aryl bromidePhenylboronic acidPd(OAc)₂/CyJohnPhos1,4-dioxane, 100°C, 1.5h72%
Vinyl triflateStyrene derivativePdCl₂(PPh₃)₂/K₂CO₃THF, 80°C, 12h65%
Heteroaryl chlorideThiophene boronatePd(dppf)Cl₂/Na₂CO₃DMF/H₂O, 90°C, 24h58%
  • Mechanistic Insight : The boronic ester undergoes transmetallation with palladium(II) intermediates, forming biaryl or styrenyl products .

  • Steric Effects : Ortho-substitution on the phenyl ring slightly reduces coupling efficiency compared to para-substituted analogs .

Nitrile Group Transformations

The cyano (-CN) group participates in diverse reactions, including hydrolysis, nucleophilic additions, and cycloadditions.

Hydrolysis to Carboxylic Acid

Under acidic or basic conditions:
R-CNH2O/H+ or OHR-COOH\text{R-CN} \xrightarrow{H_2O/H^+ \text{ or } OH^-} \text{R-COOH}

  • Conditions : 6M HCl, reflux (12h) → 89% conversion .

  • Applications : Used to generate water-soluble derivatives for biological studies.

Nucleophilic Additions

ReagentProductConditionsSelectivity
Grignard (RMgX)Ketimine intermediatesTHF, -78°C → RT>90%
LiAlH₄Primary amineDry ether, 0°C → reflux75%
NaN₃/H₂OTetrazoleCu(I) catalyst, 100°C82%

Ether Linkage Reactivity

The phenoxy bridge undergoes electrophilic substitution and cleavage reactions:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups meta to the boronic ester .

  • Halogenation : Br₂/FeBr₃ selectively brominates the para position (relative to oxygen) .

Cleavage Reactions

ReagentProductConditions
BBr₃Phenol derivativeCH₂Cl₂, -78°C, 2h
HI/AcOHIodoareneReflux, 6h

Tandem Reactions Involving Multiple Functional Groups

The compound’s dual functionality allows sequential transformations:

Example Pathway :

Coordination Chemistry

The boronic ester and nitrile groups act as ligands for transition metals:

MetalComplex TypeApplication
Pd(II)σ-Boryl complexesCatalytic cross-coupling
Cu(I)Nitrile adductsLuminescent materials

Stability and Side Reactions

  • Boronic Ester Hydrolysis : Occurs in protic solvents (e.g., H₂O/MeOH) at pH < 5 or > 9 .

  • Cyano Group Oxidation : Forms iminoxyl radicals under strong oxidative conditions (e.g., MnO₂).

This compound’s versatility stems from the orthogonal reactivity of its functional groups, enabling its use as a building block in pharmaceuticals (e.g., kinase inhibitors), organic electronics , and supramolecular systems. Current research focuses on developing asymmetric variants of its reactions and exploiting its unique steric/electronic profile in catalysis.

Scientific Research Applications

Applications in Organic Synthesis

1. Boronic Acid Derivatives
The compound acts as a versatile building block for synthesizing various boronic acid derivatives. These derivatives are crucial in organic synthesis due to their ability to form C-C bonds through Suzuki coupling reactions. This reaction is widely used in the pharmaceutical industry for synthesizing complex molecules.

Case Study : In a study published by Journal of Organic Chemistry, researchers utilized this compound in a Suzuki coupling reaction to synthesize a series of biaryl compounds that exhibited significant biological activity against cancer cell lines .

2. Functionalization of Aromatic Compounds
The presence of the dioxaborolane moiety allows for selective functionalization of aromatic compounds. This property is exploited in the development of new materials with tailored properties.

Case Study : A research team demonstrated that using this compound enabled the selective borylation of aromatic substrates under mild conditions, leading to high yields of functionalized products .

Applications in Materials Science

1. OLEDs (Organic Light Emitting Diodes)
The compound has been investigated for its potential use in OLEDs due to its electron-rich characteristics. Boron-containing compounds are known to enhance the efficiency and stability of OLED materials.

Data Table: Performance Metrics of OLEDs Using Boron Compounds

CompoundEfficiency (cd/A)Lifetime (hours)
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile201000
Traditional Boron Compound15800

This table illustrates that the compound outperforms traditional boron compounds in both efficiency and lifetime .

2. Sensors
The unique electronic properties of this compound make it suitable for developing sensors that detect specific analytes. The incorporation of the dioxaborolane moiety enhances the sensitivity and selectivity of these sensors.

Case Study : A recent study highlighted the use of this compound in creating a sensor for detecting glucose levels in diabetic patients. The sensor demonstrated rapid response times and high specificity .

Mechanism of Action

The mechanism of action of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo transformations that facilitate the formation of new chemical bonds, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Isomers and Regioisomers

a. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile (CAS: 936250-18-9)
  • Structural Difference : The boronate ester group is in the meta position (C3) instead of ortho (C2).
  • Properties: Molecular formula: C14H18BNO3 (identical to the ortho isomer) . However, the electronic effects of the nitrile group may differ due to positional changes .
  • Applications : Used in synthesizing PD-1/PD-L1 inhibitors .
b. 2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile (CAS: 1256359-92-8)
  • Structural Difference : A methoxy group is introduced at the C5 position.
  • Properties: Molecular formula: C15H20BNO4 (mass: 289.14 g/mol). Reactivity: The electron-donating methoxy group enhances boron's electrophilicity, accelerating transmetalation in cross-couplings .
  • Applications : Explored in medicinal chemistry for its improved solubility in polar solvents .

Functional Group Variants

a. 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile (CAS: 325141-71-7)
  • Structural Difference : Lacks the ether oxygen, directly linking the nitrile to the benzene ring.
  • Properties: Molecular formula: C14H18BNO2 (mass: 243.11 g/mol). Reactivity: Reduced polarity decreases solubility in aqueous systems but enhances stability in nonpolar solvents. The absence of an ether spacer may limit conformational flexibility .
  • Applications : Used in nickel-catalyzed hydroboration reactions of alkynes .
b. 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-amine hydrochloride (CAS: 237585)
  • Structural Difference : Replaces the nitrile with an amine-terminated alkyl chain.
  • Properties: Molecular formula: C16H27BClNO3 (mass: 327.66 g/mol). Reactivity: The amine group enables conjugation with carboxylic acids or carbonyl compounds, expanding utility in bioconjugation .

Performance in Cross-Coupling Reactions

Compound Yield in Suzuki Reaction Key Catalytic Conditions Reference
Target Compound (ortho isomer) Not explicitly reported Pd(OAc)₂, biphenylphosphine, 1,4-dioxane
3-Isomer (meta) 56% (biphenyl product) Pd(dppf)Cl₂, K₂CO₃, DMF
2-(5-Methoxy variant) ~60–70% (estimated) Pd(PPh₃)₄, Na₂CO₃, THF/H₂O

Key Findings :

  • The ortho isomer's steric bulk may reduce coupling efficiency compared to the meta isomer, which achieves 56% yield in biphenyl synthesis .
  • Methoxy-substituted derivatives show enhanced reactivity due to electronic effects, though yields are comparable .

Biological Activity

The compound 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile , with the molecular formula C14H18BNO3C_{14}H_{18}BNO_3, is a boron-containing organic compound that has garnered attention for its potential biological applications. This article explores its biological activity, including its pharmacological properties and potential therapeutic uses.

  • Molecular Formula : C14H18BNO3C_{14}H_{18}BNO_3
  • Molecular Weight : 253.11 g/mol
  • IUPAC Name : 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
  • CAS Number : 17750239

The biological activity of this compound is largely attributed to its ability to interact with cellular targets through boron coordination. Boron compounds are known to influence various biological pathways, including enzyme inhibition and modulation of signal transduction pathways.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that similar boron-containing compounds inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values in the low micromolar range .
  • Mechanism : The proposed mechanism involves the inhibition of matrix metalloproteinases (MMPs), which are critical for tumor metastasis and invasion.

Antibacterial Activity

The antibacterial activity of related compounds has also been documented:

  • Minimum Inhibitory Concentration (MIC) values for certain boron-based compounds against multidrug-resistant strains of Staphylococcus aureus were found to be between 4–8 µg/mL .
  • The compound may exert its effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Preliminary studies suggest moderate exposure levels with a maximum concentration (CmaxC_{max}) of approximately 592 ± 62 mg/mL in animal models .
  • Toxicity assessments indicate a favorable safety profile at high doses (up to 800 mg/kg), suggesting potential for further development in therapeutic applications.

Research Findings and Case Studies

StudyCompoundActivityMIC/IC50Notes
Related Boron CompoundAnticancerIC50 = 0.126 µMSignificant inhibition of MDA-MB-231 cells
Boron Compound AAntibacterialMIC = 4–8 µg/mLEffective against MRSA
Boron Compound BAntiviralIC50 > 10 µMLow risk for cardiac repolarization

Q & A

Q. What are the standard synthetic routes for 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile, and how is purity ensured?

The compound is synthesized via nucleophilic substitution using cesium carbonate as a base in anhydrous THF. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol reacts with ethyl bromoacetate under reflux (6 hours, N₂ atmosphere). Post-reaction, the product is purified via column chromatography (pentane/Et₂O, 30:1) to isolate the boronic ester. Anhydrous conditions and inert atmospheres are critical to prevent hydrolysis . Purity is confirmed by ¹H NMR, monitoring characteristic peaks for the boronic ester (δ ~1.3 ppm, tetramethyl groups) and acetonitrile moiety (δ ~3.7 ppm, CH₂) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

¹H NMR and ¹³C NMR are primary tools. Key features include aromatic protons (δ 7.40–7.21 ppm) and boronic ester methyl groups (δ 1.35 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 273.14), while FT-IR confirms functional groups like C≡N (~2240 cm⁻¹) . For regioisomeric mixtures, 2D NMR (COSY, HSQC) resolves structural ambiguities .

Q. How should researchers handle and store this compound to maintain stability?

The boronic ester is moisture-sensitive. Store under inert gas (Ar/N₂) at -20°C. Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and Schlenk-line techniques during synthesis. Regular NMR checks (e.g., δ 1.3 ppm for boronic ester integrity) detect degradation .

Advanced Research Questions

Q. How do ligand choices in transition-metal catalysis influence cross-coupling efficiency with this boronic ester?

Palladium catalysts (e.g., Pd(PPh₃)₄) are standard for Suzuki-Miyaura couplings, enabling biaryl bond formation with aryl halides. However, Ni catalysts with tailored ligands (e.g., PCy₃) achieve regiodivergent outcomes. For example, ligand-controlled Ni systems facilitated trans-hydroboration of internal alkynes with B₂pin₂, where electron-donating ligands favored β-H elimination suppression, yielding vinylboronates (70% yield) . Screen ligands (phosphines vs. NHCs) and bases (K₃PO₄ vs. Cs₂CO₃) to balance reactivity and selectivity .

Q. What mechanistic insights explain competing pathways in catalytic cycles involving this compound?

In Ni-catalyzed systems, β-hydride elimination competes with reductive elimination. Bulky ligands (e.g., P(t-Bu)₃) sterically hinder β-hydride pathways, favoring C–B bond formation. Kinetic studies using in situ NMR and DFT calculations revealed that ligand steric effects dictate whether vinylboronates or allylic boronates form .

Q. How is this compound applied in synthesizing bioactive molecules, such as antimalarial agents?

It serves as a boronic ester intermediate in antimalarial quinolones. For instance, Suzuki coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine with a bromoquinoline yielded a potent antimalarial agent (47% yield after optimization). The boronic ester’s stability under basic conditions is critical for scalability .

Data Analysis and Contradictions

Q. Why do similar synthetic protocols yield divergent outcomes, and how can reproducibility be improved?

Trace moisture or oxygen often degrades boronic esters, causing variability. For example, a Pd-catalyzed intramolecular arylation succeeded under continuous flow (88% yield) but failed in batch due to inadequate mixing. Reproducibility requires strict anhydrous techniques (Schlenk lines) and real-time monitoring (e.g., in situ IR) to detect intermediates .

Q. How can researchers resolve discrepancies in reaction yields reported across studies?

Optimize reaction parameters systematically. For instance, in Ni-catalyzed carboboration, varying ligands (e.g., from PCy₃ to PPh₃) altered yields from 30% to 70%. Use design of experiments (DoE) to screen variables (temperature, solvent, catalyst loading) and identify critical factors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

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